![molecular formula C13H15NO2 B1322602 螺[异色满-1,4'-哌啶]-3-酮 CAS No. 252002-14-5](/img/structure/B1322602.png)

螺[异色满-1,4'-哌啶]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

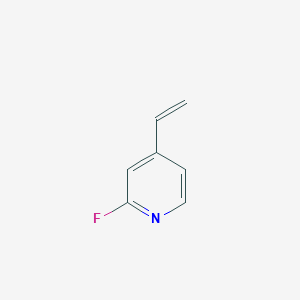

The synthesis of spiro compounds, particularly those with a piperidine moiety, has been a subject of interest due to their potential pharmacological activities. For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue was achieved through lithiation followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated as acetyl-CoA carboxylase inhibitors, with some showing significant activity . Moreover, spiro[isochroman-piperidine] analogs were prepared and tested for their ability to inhibit histamine release from mast cells, with the lipophilicity of the substituents playing a major role in activity .

Molecular Structure Analysis

The molecular structure of spiro compounds is crucial for their biological activity. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold has been identified as an important pharmacophore in medicinal chemistry, with recent advances in the synthesis of derivatives demonstrating its versatility and potential utility . The conformational restriction in the linker-to-tail moiety of spiro[chromane-2,4'-piperidine] derivatives was exploited to design potent G-protein-coupled receptor 119 agonists .

Chemical Reactions Analysis

The chemical reactivity of spiro compounds allows for the creation of a variety of analogs with different biological activities. For example, spiro[isocoumarin-piperidines] and related compounds were synthesized and found to have analgesic activity, with the position of the spiro junction (3-spiro vs. 4-spiro) affecting the activity . Additionally, novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogs were synthesized and exhibited good anti-fungal and anti-microbial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the analgesic properties of isochroman-4-spiro-4'-piperidines were reported to be weak, suggesting that the introduction of a new ring can affect the potency of the compounds . Furthermore, the affinity and selectivity of spiro[isobenzofuran-1(3H),4'-piperidines] for sigma ligands were found to be highly dependent on the N-substituent size and the presence of substituents in the benzene ring .

科学研究应用

药物化学合成治疗剂

螺[异色满-1,4'-哌啶]-3-酮,作为一种哌啶衍生物,是药物构建中至关重要的合成砌块类别的一部分。哌啶结构通常存在于具有重要药理活性的分子中。 该螺环的独特三维构型可用于设计具有特定结合亲和力和功能的药物,有可能为各种疾病带来新的治疗方法 .

有机合成对映选择性催化

螺环的对映选择性合成是有机化学中一项具有挑战性但有价值的追求,因为它们存在于天然产物中,并具有潜在的药物应用。 螺[异色满-1,4'-哌啶]-3-酮可以作为开发对映选择性催化剂的关键中间体,这些催化剂促进手性分子的生产,这对创造更有效和更安全的药物至关重要 .

分析化学色谱法和质谱法

在色谱法或质谱法中,螺环化合物,如螺[异色满-1,4'-哌啶]-3-酮,可以用作标准品或参考化合物,因为它们具有独特的化学特征。 这将有助于对复杂的生物样品进行准确的测量和分析 .

作用机制

Target of Action

The primary target of Spiro[isochroman-1,4’-piperidin]-3-one is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that is released from mast cells during an immune response. It plays a crucial role in inflammation and allergic reactions .

Mode of Action

It is believed that the compound interacts with this target, leading to changes in the biochemical processes associated with inflammation and allergic reactions .

Biochemical Pathways

Given its target, it is likely involved in the regulation of inflammatory and allergic response pathways .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests it may have good bioavailability .

Result of Action

Given its target, it is likely that the compound has anti-inflammatory and anti-allergic effects .

Action Environment

Like all drugs, factors such as temperature, ph, and the presence of other compounds can potentially affect its action .

属性

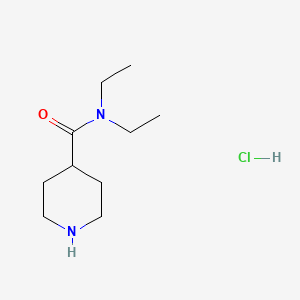

IUPAC Name |

spiro[4H-isochromene-1,4'-piperidine]-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQMWXINXCTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627357 |

Source

|

| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252002-14-5 |

Source

|

| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)